molecular formula C6H8N2S2 B14633057 1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione CAS No. 54320-89-7

1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione

Cat. No.: B14633057
CAS No.: 54320-89-7
M. Wt: 172.3 g/mol
InChI Key: YZUDWMYYTCGEAD-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione is a heterocyclic compound with a unique structure that includes two sulfur atoms and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylhydrazine with carbon disulfide in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-1,2-dihydropyridazine-3,6-dione: This compound is similar in structure but lacks the sulfur atoms.

    1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithiol: This compound contains two thiol groups instead of dithione groups.

Uniqueness

1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione is unique due to the presence of two sulfur atoms in its structure, which imparts distinct chemical and biological properties

Properties

CAS No.

54320-89-7

Molecular Formula

C6H8N2S2

Molecular Weight

172.3 g/mol

IUPAC Name

1,2-dimethylpyridazine-3,6-dithione

InChI

InChI=1S/C6H8N2S2/c1-7-5(9)3-4-6(10)8(7)2/h3-4H,1-2H3

InChI Key

YZUDWMYYTCGEAD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)C=CC(=S)N1C

Origin of Product

United States

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